molecular formula C11H7F6NO5S B2656002 2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid CAS No. 1023584-91-9

2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid

Cat. No.: B2656002
CAS No.: 1023584-91-9
M. Wt: 379.23
InChI Key: CZRUVBYJNXFMMS-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid is a fluorinated organic compound with the molecular formula C13H9F6NO5. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-5-[(2-methoxycarbonylthiophen-3-yl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO5S/c1-23-6(19)5-4(2-3-24-5)18-7(20)9(12,13)11(16,17)10(14,15)8(21)22/h2-3H,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRUVBYJNXFMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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